Synthetic Accessibility via Iron-Catalyzed Alkylation
A direct, iron-catalyzed thiol alkylation method has been reported for the synthesis of 3-aryl-3-sulfanyl azetidines, a class that includes 3-[(2-Methoxyphenyl)sulfanyl]azetidine [1]. The study demonstrates that using an iron (Fe) catalyst under mild conditions enables the reaction of N-Cbz azetidinols with a broad range of thiols, including electron-donating aromatics like methoxyphenyl thiols, to yield the desired products [1]. While specific isolated yields for 3-[(2-Methoxyphenyl)sulfanyl]azetidine are not provided, the method is described as proceeding in 'excellent yield' for related electron-donating aromatics [1]. This provides a verified, efficient synthetic entry point, contrasting with the more traditional and potentially harsher cyclization methods often used for azetidines.
| Evidence Dimension | Synthetic route and yield |
|---|---|
| Target Compound Data | Synthesizable via Fe-catalyzed thiol alkylation; 'excellent yield' implied for class [1]. |
| Comparator Or Baseline | Traditional azetidine synthesis (e.g., cyclization) vs. Fe-catalyzed alkylation. |
| Quantified Difference | Qualitative advantage: Milder conditions (Fe catalysis) and broader substrate scope compared to classical methods. |
| Conditions | Fe-catalyzed thiol alkylation of N-Cbz azetidinols [1]. |
Why This Matters
This establishes a direct, high-yielding synthetic route for this specific class of compounds, which is critical for ensuring a reliable and scalable supply for research programs.
- [1] Dubois, M. A., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-sulfanyl azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. View Source
